Cas no 865074-84-6 (2-Ethyl-1,6-dimethyl-piperidine)

2-Ethyl-1,6-dimethyl-piperidine 化学的及び物理的性質
名前と識別子
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- 2-ethyl-1,6-dimethylpiperidine
- 2-Ethyl-1,6-dimethyl-piperidine
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- インチ: 1S/C9H19N/c1-4-9-7-5-6-8(2)10(9)3/h8-9H,4-7H2,1-3H3
- InChIKey: YGHLDCUNOYNRFR-UHFFFAOYSA-N
- SMILES: N1(C)C(C)CCCC1CC
計算された属性
- 精确分子量: 141.151749610g/mol
- 同位素质量: 141.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 3.2
2-Ethyl-1,6-dimethyl-piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 032676-1g |
2-Ethyl-1,6-dimethylpiperidine |
865074-84-6 | 1g |
£394.00 | 2022-03-01 | ||
1PlusChem | 1P020H1D-1g |
2-Ethyl-1,6-dimethylpiperidine |
865074-84-6 | 95% | 1g |
$671.00 | 2024-04-21 | |
Fluorochem | 032676-250mg |
2-Ethyl-1,6-dimethylpiperidine |
865074-84-6 | 250mg |
£197.00 | 2022-03-01 | ||
1PlusChem | 1P020H1D-250mg |
2-Ethyl-1,6-dimethylpiperidine |
865074-84-6 | 95% | 250mg |
$325.00 | 2024-04-21 |
2-Ethyl-1,6-dimethyl-piperidine 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-Ethyl-1,6-dimethyl-piperidineに関する追加情報
2-Ethyl-1,6-Dimethyl-Piperidine: A Comprehensive Overview
2-Ethyl-1,6-Dimethyl-Piperidine, also known by its CAS number CAS No 865074-84-6, is a versatile organic compound with a piperidine ring structure. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its unique properties and potential applications. In this article, we will delve into the structural characteristics, chemical properties, and recent advancements in the utilization of this compound.
The molecular structure of 2-Ethyl-1,6-Dimethyl-Piperidine consists of a six-membered piperidine ring with two methyl groups attached at positions 1 and 6, and an ethyl group at position 2. This configuration imparts the compound with distinct physical and chemical properties. The piperidine ring is a saturated heterocyclic amine, which contributes to its stability and reactivity. The presence of alkyl substituents enhances the compound's lipophilicity, making it suitable for various applications in drug design and material science.
Recent studies have highlighted the potential of 2-Ethyl-1,6-Dimethyl-Piperidine as a building block in the synthesis of bioactive molecules. Researchers have explored its role in creating novel drug candidates with improved pharmacokinetic profiles. For instance, modifications to the ethyl group have shown promise in enhancing the compound's bioavailability and reducing toxicity. These findings underscore the importance of structural optimization in drug development.
In addition to its role in pharmaceuticals, CAS No 865074-84-6 has found applications in the synthesis of advanced materials. Its ability to form stable complexes with metal ions has led to its use in catalysis and coordination chemistry. Recent breakthroughs in this area include the development of highly efficient catalysts for organic transformations, which could revolutionize industrial chemical processes.
The synthesis of 2-Ethyl-1,6-Dimethyl-Piperidine involves a multi-step process that typically begins with the formation of the piperidine ring followed by alkylation at specific positions. Innovations in synthetic methodologies have significantly improved the yield and purity of this compound. For example, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining product quality.
Safety considerations are paramount when handling chemicals like CAS No 865074-84-6. Proper storage and handling protocols must be adhered to ensure workplace safety. Despite its potential hazards, the benefits of this compound far outweigh its risks when used responsibly.
In conclusion, 2-Ethyl-1,6-Dimethyl-Piperidine, identified by its CAS number CAS No 865074-84-6, is a pivotal molecule with wide-ranging applications across multiple disciplines. Ongoing research continues to unlock new possibilities for this compound, solidifying its position as an essential tool in modern chemistry.
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